NTS2 Receptor Affinity: Cyclopentylalanine Substitution Achieves Ki 2.9 nM vs. Ile-Containing Parent Peptide
In a 2024 structure-activity relationship study published in Angewandte Chemie, substitution of Ile12 in the neurotensin NT(7-12) fragment with cyclopentylalanine (derived from Fmoc-Cpa-OH), combined with allylglycine substitutions at Pro7 and Pro10 followed by ring-closing metathesis, yielded a macrocyclic NTS2-selective analog with a binding affinity Ki of 2.9 nM and >30,000-fold selectivity over NTS1 [1]. The parent Ile12-containing sequence and other alkyl-substituted analogs evaluated in the same study did not achieve this combined affinity-selectivity profile, identifying cyclopentylalanine as the optimal residue at position 12 for NTS2 engagement [1].
| Evidence Dimension | NTS2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.9 nM (macrocyclic analog with cyclopentylalanine at position 12) |
| Comparator Or Baseline | Parent Ile12-containing NT(7-12) fragment (affinity not specified; study identifies Cpa-substituted macrocycle as 'most selective analog targeting NTS2 identified to date') |
| Quantified Difference | 30,000-fold selectivity for NTS2 over NTS1 receptor |
| Conditions | Radioligand competitive binding assay; NTS2 receptor; macrocyclic peptide context |
Why This Matters
Procurement of Fmoc-Cpa-OH is justified for research programs targeting NTS2 receptor modulation where achieving sub-nanomolar affinity and high subtype selectivity is a critical performance gate.
- [1] Desgagné M, Chartier M, Lagard C, et al. Development of Macrocyclic Neurotensin Receptor Type 2 (NTS2) Opioid-Free Analgesics. Angew Chem Int Ed Engl. 2024;63(47):e202405941. doi:10.1002/anie.202405941. View Source
